N,N'-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide
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Overview
Description
N,N’-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy and methoxy groups attached to phenyl rings, which are linked through a propanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide typically involves the condensation reaction between 2-ethoxy-5-methoxybenzaldehyde and propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N’-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(4-methoxyphenyl)methylideneamino]propanediamide
- N,N’-bis[(5-methylthiophen-2-yl)methylideneamino]propanediamide
Uniqueness
N,N’-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N,N'-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-5-32-20-9-7-18(30-3)11-16(20)14-24-26-22(28)13-23(29)27-25-15-17-12-19(31-4)8-10-21(17)33-6-2/h7-12,14-15H,5-6,13H2,1-4H3,(H,26,28)(H,27,29)/b24-14+,25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALZOJZTEFVXJY-KOJZRSEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)CC(=O)NN=CC2=C(C=CC(=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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